In Vitro PI3K Isoform Selectivity Profile vs. Closest Class Analogues
There is no direct, quantitative in vitro inhibition data (IC50, Ki) publicly available for this compound against any PI3K isoform. However, class-level evidence demonstrates that closely related pyrazolo[1,5-a]pyridine analogues exhibit markedly different isoform selectivity profiles. For example, variation of the central linker and sulfonamide moiety can change a compound from a pan-PI3K inhibitor to a p110α-selective or p110δ-selective agent [1]. This insight, generated by isostere software BROOD, indicates that the specific linker and sulfonamide group in the target compound are critical and unknown selectivity determinants, making it non-interchangeable with class analogues without experimental confirmation.
| Evidence Dimension | PI3K isoform selectivity |
|---|---|
| Target Compound Data | N/A – no public data |
| Comparator Or Baseline | Compound 58 (p110α-selective) and Compound 57 (p110δ-selective) from the same class vary only in sulfur oxidation state [1] |
| Quantified Difference | N/A – qualitative switch in selectivity profile |
| Conditions | Biochemical PI3K isoform assays |
Why This Matters
A scientist cannot predict this compound's selectivity from class data; experimental validation is mandatory for any application requiring isoform-specific PI3K inhibition.
- [1] Kendall JD, Marshall AJ, Giddens AC, et al. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm. 2014. View Source
